REACTION_CXSMILES
|
[N+:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])([O-])=O>C(O)C.ClCCl.[Pt](=O)=O>[NH2:1][C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6]
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Name
|
|
Quantity
|
4.995 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(O)C=CC=C1O
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.356 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken under an atmosphere of hydrogen (pH2 100 psi)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After 2.75 hours (pH2 90 psi) the reaction mixture was filtered through celite
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Duration
|
2.75 h
|
Type
|
WASH
|
Details
|
The residue was washed with methanol (50 ml)
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and washings were evaporated in vacuo at 30° C
|
Type
|
CUSTOM
|
Details
|
During the course of the evaporation the solution, which
|
Type
|
CUSTOM
|
Details
|
A brown solid was obtained which
|
Type
|
CUSTOM
|
Details
|
re-evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(O)C=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |